molecular formula C14H10O3 B7754200 2-Benzoylbenzoic acid CAS No. 27458-06-6

2-Benzoylbenzoic acid

Cat. No.: B7754200
CAS No.: 27458-06-6
M. Wt: 226.23 g/mol
InChI Key: FGTYTUFKXYPTML-UHFFFAOYSA-N
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Description

It is a derivative of benzoic acid and benzophenone, characterized by the presence of both a benzoyl and a carboxyl group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

It is known that 2-Benzoylbenzoic acid is used in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in purinergic signaling pathways.

Molecular Mechanism

It is known to be involved in the synthesis of BzATP Triethylammonium Salt , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Chemical Reactions Analysis

Types of Reactions

2-Benzoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .

Comparison with Similar Compounds

2-Benzoylbenzoic acid can be compared with other similar compounds, such as:

    4-Benzoylbenzoic acid: Similar in structure but with the benzoyl group at the para position.

    3-Benzoylbenzoic acid: The benzoyl group is at the meta position.

    Benzophenone-2-carboxylic acid: Another name for this compound.

These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the functional groups on the benzene ring .

Properties

IUPAC Name

2-benzoylbenzoic acid
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InChI

InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17)
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InChI Key

FGTYTUFKXYPTML-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
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Molecular Formula

C14H10O3
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DSSTOX Substance ID

DTXSID6058924
Record name Benzoic acid, 2-benzoyl-
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Molecular Weight

226.23 g/mol
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Physical Description

Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline]
Record name 2-Benzoylbenzoic acid
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Solubility

VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER
Record name 2-BENZOYLBENZOIC ACID
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Color/Form

TRICLINIC NEEDLES (WATER + 1)

CAS No.

85-52-9, 27458-06-6
Record name 2-Benzoylbenzoic acid
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Melting Point

127-129 °C, MP: 93.4 °C (+ WATER)
Record name 2-BENZOYLBENZOIC ACID
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7.4 g of phthalic anhydride and 3.9 of benzene were charged at ambient temperature into a stainless steel autoclave. The autoclave was cooled by liquid nitrogen and 10 g of HF and 37.4 g of BF3 were introduced. The autoclave was heated to 20° C. and the pressure raised to 47 bars. The temperature was maintained at 20° C. for 15 minutes and the product degassed under reduced pressure in order to recover the catalyst. After washing with cold water, 10 g of crude o-benzoyl benzoic acid were obtained titrating 74.4% and containing 0.5% of anthraquinone, thus a chemical yield of 66%. After purification by extraction with 600 cm3 of boiling water, then crystallization by cooling to 20° C., o-benzoyl benzoic acid titrating 98.4% was obtained.
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Synthesis routes and methods III

Procedure details

It is further known from the Japanese patent publication 49-75563 (Ref: Chem. Abstr. 1975, 43096w) to oxidize o-benzyl-toluene in an aliphatic carboxylic acid, for example acetic acid, in the presence of cobalt salts and bromine compounds, to which manganese salts may also be added as additional catalytic agents. The reaction, carried out at the atmospheric pressure or slightly elevated pressure at temperatures from 70° to 200° C. with air or oxygen-containing gases, yields o-benzoyl-benzoic acid with an anthraquinone content of between 3 and 9% as product. The oxidation in the acetic acid solution is carried out in general with a weight ratio of o-benzyl-toluene to acetic acid of about 1:10. After a reaction time of 4-5.5 hours o-benzoyl-benzoic acid in a yield of about 90-92.5% of theory is recovered, along with about 3-4% of theory of anthraquinone. The purity of the o-benzoyl-benzoic acid is not further discussed. The product is then heated with a minimal amount of concentrated sulfuric acid to about 250°-350° C.; in order to purify the thus-obtained anthraquinone, it is distilled at normal pressure. The degree of purity of this product is also not given. It is further noted that it is advantageous to add to the reaction mixture a solvent which does not mix with water such as benzene, chlorobenzene or dichlorobenzene in order to eliminate the water produced by the reaction as an azeotrope. For example, half of the acetic acid can be replaced according to the publication by chlorobenzene; however, an azeotropic distillation during the oxidation is not achieved by following the example of the Japanese publication.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 2-benzoylbenzoic acid is C14H10O3, and its molecular weight is 226.23 g/mol. []

A: this compound has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy. [, , , ]

A: this compound can degrade under UV irradiation. This property has been utilized to develop it as a photolabile protecting group for alcohols and thiols. [, ] The degradation products vary depending on the reaction conditions and can include 3,3′-diphenylbiphthalidyl and 3-phenylphthalide. []

A: Yes, this compound has been successfully incorporated as an ester side group in polysiloxanes for the development of free radical polymerization photoinitiators. []

A: While not a catalyst itself, this compound is a key intermediate in the synthesis of benzanthrone, which is then used to synthesize the vat dye violanthrone. [] This process involves a series of reactions, including condensation and dimerization, showcasing the versatility of this compound as a building block. []

A: Yes, density functional theory (DFT) calculations have been used to explore structural insights and molecular orbitals of this compound. [] These studies provide information about its electronic structure, potential reactive sites, and charge delocalization. []

A: Yes, frozen-density embedding calculations have been explored to model the induced circular dichroism (ICD) of complexes between this compound and chiral molecules like (-)-(R)-amphetamine. [] This method shows promise for understanding chiral recognition processes involving this compound. []

A: Studies on 2-(4-methoxybenzoyl)benzoic acid analogues revealed that structural changes significantly impact sweetness. [] Principal component analysis and comparisons with sweet receptor models helped identify glucophores potentially interacting with sweet taste receptors. []

A: Yes, the substituent on the benzene ring can influence the equilibrium between the open and lactone forms of this compound. [] For example, 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid (TCBBA) predominantly exists in the lactone form in the crystalline state. []

A: While specific formulation strategies for this compound aren't extensively discussed in the provided research, its incorporation into polymers with amine co-reactants showcases a method to tune its photochemical properties and potentially influence its stability and release characteristics. []

A: The UV-photooxidative degradation of low-density polyethylene (LDPE) containing this compound has been studied by measuring changes in carbonyl index, tensile strength, elongation at break, crystallinity, and density. [] These techniques help monitor the structural and physical changes in LDPE upon UV exposure. []

A: Quantitative 13C NMR analysis is employed to determine the relative abundance of racemic and meso-diastereoisomers of 3,3′-diphenylbiphthalid-3-yl, generated by chemical and photochemical reactions of this compound. []

A: Early X-ray crystallographic studies revealed that this compound exists in both anhydrous and hydrated forms, adopting an open conformation and forming centrosymmetric dimers through intermolecular hydrogen bonds between carboxylic acid groups. []

A: this compound bridges organic chemistry, materials science, and photochemistry. Its use as a photolabile protecting group for alcohols and thiols highlights its value in organic synthesis. Additionally, its incorporation into polymers like polysiloxanes for photoinitiator applications exemplifies its relevance in materials science and photochemistry. [, ]

A: While the provided research papers don't directly address the environmental impact of this compound, its use in textile treatment for antibacterial properties and pesticide degradation under UV irradiation suggests potential environmental implications that require further investigation. []

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